molecular formula C21H26N4O4S B2411018 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-32-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2411018
CAS RN: 898445-32-4
M. Wt: 430.52
InChI Key: NVVCZKDCTQTJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Derivative Compounds

A significant area of research involves the synthesis of novel heterocyclic compounds derived from similar core structures. For example, Abu‐Hashem et al. (2020) synthesized novel compounds with anti-inflammatory and analgesic properties by initiating with compounds derived from visnaginone and khellinone. These compounds were found to have significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Shams et al. (2010) focused on synthesizing different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds exhibited high antitumor activities when screened for their antiproliferative activity against various cancer cell lines, demonstrating the versatility of these compounds in drug development (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antitumor and Antioxidant Agents

Research on thieno[2,3‐d]pyrimidines by Aly et al. (2010) revealed derivatives that showed high inhibition of Hep‐G2 cell growth, indicating potential as specific antitumor agents against Hep‐G2 cells with IC50 < 20 μM. This suggests the potential application of these compounds in cancer therapy (Aly, Brown, Ramadan, Gamal‐Eldeen, Abdel‐Aziz, Abuo-Rahma, & Radwan, 2010).

Central Nervous System Depressant Activity

Manjunath et al. (1997) synthesized derivatives that showed marked sedative action, highlighting the potential use of these compounds in the development of treatments for conditions requiring central nervous system depressants (Manjunath, Mohan, Naragund, & Shishoo, 1997).

Antihyperlipaemic Activity

Gadad et al. (1996) prepared compounds demonstrating significant serum cholesterol and triglyceride lowering activities, comparable to that of gemfibrozil. This indicates their potential use in treating hyperlipidemia (Gadad, Kapsi, Anegundi, Pattan, Mahajanshetti, & Shishoo, 1996).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-24(2)8-9-25-16-5-3-4-15(16)20(23-21(25)27)30-13-19(26)22-14-6-7-17-18(12-14)29-11-10-28-17/h6-7,12H,3-5,8-11,13H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVCZKDCTQTJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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